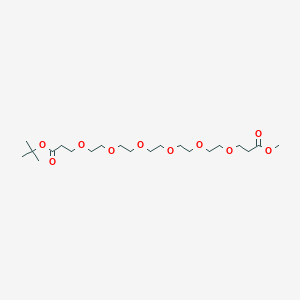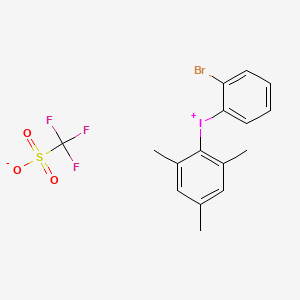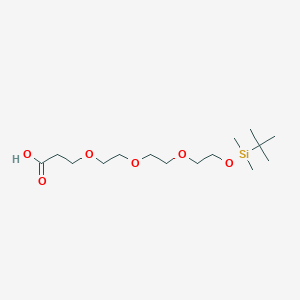
Methoxycarbonyl-PEG6-t-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methoxycarbonyl-PEG6-t-butyl ester is a chemical compound that belongs to the class of polyethylene glycol (PEG) derivatives. It is characterized by the presence of a methoxycarbonyl group and a t-butyl ester group attached to a PEG chain. This compound is widely used in various fields of scientific research and industry due to its unique chemical properties and versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methoxycarbonyl-PEG6-t-butyl ester typically involves the reaction of methoxycarbonyl chloride with PEG6-t-butyl alcohol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the efficient and consistent production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Methoxycarbonyl-PEG6-t-butyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Transesterification: The ester group can be exchanged with another alcohol in the presence of a catalyst.
Oxidation: The methoxycarbonyl group can be oxidized to form a carboxylic acid.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) are commonly used.
Transesterification: Catalysts such as titanium alkoxides or enzymes are used to facilitate the reaction.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Major Products Formed
Hydrolysis: this compound hydrolyzes to form methoxycarbonyl-PEG6 and t-butanol.
Transesterification: The product depends on the alcohol used in the reaction.
Oxidation: The oxidation of the methoxycarbonyl group results in the formation of methoxycarbonyl-PEG6-carboxylic acid.
Applications De Recherche Scientifique
Methoxycarbonyl-PEG6-t-butyl ester has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: It is used in the modification of biomolecules such as proteins and peptides to improve their solubility and stability.
Medicine: It is used in drug delivery systems to enhance the bioavailability and therapeutic efficacy of drugs.
Industry: It is used in the production of polymers and as a surfactant in various industrial processes.
Mécanisme D'action
The mechanism of action of Methoxycarbonyl-PEG6-t-butyl ester involves its ability to modify the chemical and physical properties of molecules to which it is attached. The PEG chain provides hydrophilicity, while the methoxycarbonyl and t-butyl ester groups can participate in various chemical reactions. This allows the compound to be used in a wide range of applications, from drug delivery to polymer synthesis.
Comparaison Avec Des Composés Similaires
Methoxycarbonyl-PEG6-t-butyl ester can be compared with other PEG derivatives such as:
Methoxycarbonyl-PEG5-t-butyl ester: Similar in structure but with a shorter PEG chain.
Methoxycarbonyl-PEG7-t-butyl ester: Similar in structure but with a longer PEG chain.
Methoxycarbonyl-PEG6-methyl ester: Similar in structure but with a methyl ester group instead of a t-butyl ester group.
The uniqueness of this compound lies in its specific combination of functional groups and PEG chain length, which provides a balance of hydrophilicity and reactivity that is suitable for a wide range of applications.
Propriétés
IUPAC Name |
methyl 3-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H40O10/c1-21(2,3)31-20(23)6-8-26-10-12-28-14-16-30-18-17-29-15-13-27-11-9-25-7-5-19(22)24-4/h5-18H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRMLUIGRKWCATB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H40O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluoro-4-hydroxyoxolan-2-yl]-3H-purin-6-one](/img/structure/B8024758.png)




![Chloro(2-{bis[3,5-bis(trifluoromethyl)phenyl]phosphino}-3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl)gold(I)](/img/structure/B8024787.png)







